3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride
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Overview
Description
3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C12H13ClO4. It is a derivative of propenoyl chloride and contains a trimethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The trimethoxyphenyl group may contribute to its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoyl chloride, 3-(3,4-dimethoxyphenyl)-, (2E)-
- 2-Propenoyl chloride, 3-(3,4,5-trimethoxyphenyl)-, (2Z)-
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
Molecular Formula |
C12H13ClO4 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3 |
InChI Key |
NFFPFTGFVSWSTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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